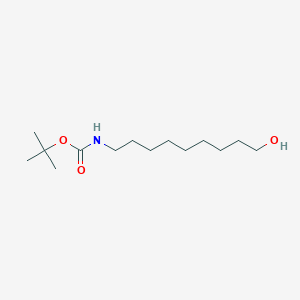
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline
説明
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Spectroscopic Properties
- Azo Dyes Derived from 1,2,4-Triazole : The synthesis of new 1,2,4-triazole colorants from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives showcases the potential of triazole derivatives in the field of dye chemistry. These azo dyes exhibit unique tautomerism influenced by substituents at the para position of the aniline component, as observed in their NMR spectra. Such compounds are characterized using various spectroscopic techniques, indicating their utility in developing novel colorants (Al-Sheikh, Medrasi, Sadek, & Mekheimer, 2014).
Novel 1,2,4-Triazole Derivatives Synthesis
- Synthesis of Triazole Salts : Methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol followed by reaction with various components led to the creation of new 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-ium hydrosulfides. This process demonstrates the versatility of 1,2,4-triazole derivatives in synthesizing diverse chemical structures (Nikpour & Motamedi, 2015).
Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles
- General Method for Synthesis : A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines is significant. It highlights the synthetic versatility of 1,2,4-triazole derivatives, leading to compounds with potential applications in various scientific fields (Shen & Zhang, 2015).
Potential Biological Applications
- Cancer Cell Migration and Growth Inhibition : Compounds derived from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione showed promising results in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This research underlines the potential medicinal applications of 1,2,4-triazole derivatives in cancer treatment (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Ruthenium-Catalyzed Intermolecular C–H Amidation
- 2-(2H-1,2,3-Triazole-2-yl)aniline Derivatives Synthesis : The synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation highlights an environmentally friendly protocol for C–N bond formation. This study reveals the chemical versatility and potential environmental benefits of using 1,2,4-triazole derivatives in organic synthesis (Wang, Zhang, Li, Jiang, Su, Zhan, Hai, Chen, & Wu, 2016).
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives, which include 2-(4-ethyl-4h-1,2,4-triazol-3-yl)aniline, often interact with the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The 1,2,4-triazole nucleus of the compound is stable to metabolism and acts as an important pharmacophore by interacting at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction leads to changes in the target, which can result in various downstream effects.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to form hydrogen bonds with different targets . These interactions can lead to changes in the pathways and their downstream effects.
Pharmacokinetics
The polar nature of the 1,2,4-triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Result of Action
It is known that 1,2,4-triazole derivatives can have various effects, including cytotoxic activities against cancer cell lines .
生化学分析
Biochemical Properties
2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase IV enzyme, which is crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antimicrobial and anticancer activities, making this compound a potential candidate for drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis . This inhibition can result in decreased estrogen levels, making it a potential therapeutic agent for hormone-dependent cancers. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of drug efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the localization and accumulation of the compound within cells, influencing its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological effects .
特性
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGOFDIZLJIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)


![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)


![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
